molecular formula C13H20N4O2 B13249334 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B13249334
M. Wt: 264.32 g/mol
InChI Key: VAOLQPXWZUYMTR-UHFFFAOYSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic identification of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The core structure consists of a benzotriazole system fused with a partially saturated six-membered ring (4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole), which is further substituted at position 1 with a 1-methylpiperidin-4-yl group and at position 6 with a carboxylic acid moiety.

The IUPAC name, This compound , systematically describes its structure:

  • Benzotriazole : A bicyclic aromatic system comprising fused benzene and triazole rings.
  • 4,5,6,7-Tetrahydro : Indicates partial saturation of the benzotriazole’s outer ring, reducing it to a cyclohexene-like structure.
  • 1-(1-Methylpiperidin-4-yl) : A piperidine ring substituted with a methyl group at the nitrogen atom, attached to the benzotriazole core at position 1.
  • 6-Carboxylic acid : A carboxyl group (-COOH) at position 6 of the tetrahydrobenzotriazole system.
Property Value
Molecular Formula C₁₃H₂₀N₄O₂
Molecular Weight 264.33 g/mol
CAS Registry 2059954-37-7 (dihydrochloride salt)

The molecular formula, C₁₃H₂₀N₄O₂, highlights its heterocyclic complexity, with four nitrogen atoms contributing to its potential for hydrogen bonding and coordination chemistry.

Historical Development in Heterocyclic Chemistry

The synthesis of benzotriazole derivatives traces back to the mid-20th century, with the condensation of o-phenylenediamine and nitrous acid serving as a foundational method. Early applications focused on benzotriazole’s role as a corrosion inhibitor and ultraviolet stabilizer, but its utility in medicinal chemistry expanded with the discovery of bioactive derivatives.

Piperidine, a six-membered amine ring, became a cornerstone of drug design due to its conformational flexibility and ability to mimic natural alkaloids. The fusion of benzotriazole with piperidine emerged as a strategy to combine the aromatic stability of benzotriazole with the pharmacokinetic advantages of piperidine. The addition of a carboxylic acid group, as seen in this compound, introduced hydrogen-bonding capabilities and acidity (pK~a~ ≈ 4-5), enhancing solubility and target interaction potential.

Key milestones include:

  • Benzotriazole Synthesis : Optimized via diazotization of o-phenylenediamine, enabling large-scale production.
  • Piperidine Functionalization : Development of N-alkylation and ring-substitution techniques to modulate steric and electronic properties.
  • Hybridization : Integration of benzotriazole with piperidine scaffolds, as demonstrated in antimicrobial and anticancer agents.

Position Within Benzotriazole-Piperidine Hybrid Compounds

This compound occupies a unique niche among benzotriazole-piperidine hybrids due to its tetrahydrobenzotriazole core and carboxylic acid substituent. Comparative analysis with related structures reveals distinct features:

Feature This Compound Typical Hybrids
Core Structure Tetrahydrobenzotriazole Aromatic benzotriazole
Substituent at N1 1-Methylpiperidin-4-yl Aryl, alkyl, or H
Functional Group Carboxylic acid Ester, amide, or ketone

The tetrahydrobenzotriazole core reduces aromaticity, potentially enhancing solubility and altering electronic distribution compared to fully aromatic analogs. The carboxylic acid group offers a site for salt formation (e.g., dihydrochloride) or conjugation with biomolecules, broadening its applicability in drug delivery systems.

Structural analogs, such as imidazole/benzotriazole-substituted piperidin-4-ones, demonstrate antimicrobial activity, suggesting that this compound’s hybrid architecture could be tailored for similar biological targets. Its synthetic accessibility—via cyclocondensation and selective N-alkylation—positions it as a versatile intermediate for further functionalization.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C13H20N4O2/c1-16-6-4-10(5-7-16)17-12-8-9(13(18)19)2-3-11(12)14-15-17/h9-10H,2-8H2,1H3,(H,18,19)

InChI Key

VAOLQPXWZUYMTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C3=C(CCC(C3)C(=O)O)N=N2

Origin of Product

United States

Preparation Methods

Synthesis via Diazotization and Cyclization

Methodology:

  • Starting from 4-aminobenzoic acid derivatives, diazotization is performed using sodium nitrite in acidic conditions at low temperatures (0°C).
  • The diazonium salt reacts with hydrazines or similar nucleophiles to form the benzotriazole core.
  • Oxidation steps may follow to introduce the carboxylic acid functionality at the 6-position.

Reaction Conditions:

Step Reagents Temperature Solvent Yield Reference
Diazotization Sodium nitrite, hydrochloric acid 0°C Water - ,
Cyclization Hydrazine derivatives Room temperature Water/ethanol Variable ,

Notes:

  • The process typically yields benzotriazole derivatives with high purity.
  • The carboxylic acid group can be introduced via oxidation of methyl groups or via carboxylation of intermediates.

Functionalization with Methylpiperidine

Methodology:

  • The methylpiperidine group is attached through nucleophilic substitution or amide bond formation.
  • Commonly, the methylpiperidine is introduced as a methylpiperidinylamine derivative, which reacts with activated carboxylic acids or esters.

Reaction Conditions:

Step Reagents Conditions Yield Reference
Coupling DCC or EDC, HOBt Room temperature, inert atmosphere 70-80% ,
Alkylation Methylpiperidinylamine Reflux Variable

Notes:

  • Use of coupling reagents such as EDC or DCC facilitates amide bond formation.
  • Protective groups may be employed to prevent side reactions.

Alternative Routes via Intermediates

Some pathways involve preparing intermediates such as benzotriazole esters or acid chlorides, which then undergo nucleophilic substitution with methylpiperidine derivatives.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Diazotization & Cyclization o-Aminobenzoic acid derivatives NaNO₂, hydrazines 0°C to room temperature 60-80% Widely used for benzotriazole core
Carboxylation & Oxidation Benzotriazole intermediates Oxidants (e.g., KMnO₄, CrO₃) Reflux 50-70% For introducing carboxylic acid at position 6
Amide Coupling Carboxylic acids, methylpiperidinylamines EDC, HOBt Room temperature 70-85% Efficient for attaching methylpiperidine

Research Findings and Optimization

  • Reaction efficiency improves with the use of modern coupling reagents like EDC and HOBt, reducing reaction times and increasing yields.
  • Temperature control during diazotization is critical; low temperatures (~0°C) prevent side reactions.
  • Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.

    Reduction: The benzotriazole moiety can be reduced to form dihydrobenzotriazole derivatives.

    Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alcohols, amines, and thiols, often in the presence of coupling agents like EDCI and HOBt.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazole-Carboxylic Acid Derivatives

(a) 5-Fluoro-1H-1,2,3-benzotriazole-6-carboxylic Acid
  • Molecular Formula : C₇H₄FN₃O₂
  • Molecular Weight : 197.13 g/mol
  • Key Differences: Lacks the tetrahydrocyclohexene ring and piperidine substituent.
  • Applications : Used in coordination chemistry and as a precursor for fluorinated pharmaceuticals .
(b) 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic Acid
  • Molecular Formula : C₇H₅N₃O₃
  • Molecular Weight : 195.14 g/mol
  • Key Differences : Substitutes the tetrahydrocyclohexene ring with a hydroxyl group at position 1. This increases polarity, reducing membrane permeability compared to the target compound.
  • Applications : Utilized as a chelating agent in analytical chemistry for metal ion detection .

Piperidine-Carboxylic Acid Derivatives

(a) 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.25 g/mol
  • Melting Point : 185–186.5°C
  • Key Differences : Replaces the benzotriazole core with a pyrazine ring. The methylpyrazine group may enhance aromatic stacking interactions in protein binding.
  • Applications : Intermediate in synthesizing kinase inhibitors .
(b) BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)
  • Molecular Formula : C₁₄H₁₇N₃O
  • Molecular Weight : 243.31 g/mol
  • Key Differences: Features an indole core instead of benzotriazole.
  • Applications : Serotonin 5-HT₁ receptor agonist studied for CNS disorders .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
Target Compound C₁₄H₂₀N₄O₂ 276.34 Not reported High (carboxylic acid) Benzotriazole, Piperidine
5-Fluoro-1H-1,2,3-benzotriazole-6-carboxylic Acid C₇H₄FN₃O₂ 197.13 Not reported Moderate Benzotriazole, Fluorine
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid C₁₁H₁₅N₃O₂ 221.25 185–186.5 Low Pyrazine, Piperidine
BRL54443 C₁₄H₁₇N₃O 243.31 Not reported Moderate Indole, Piperidine

Biological Activity

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 2059932-40-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N4O2C_{13}H_{20}N_{4}O_{2} with a molecular weight of 264.32 g/mol. The compound features a benzotriazole core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H20N4O2C_{13}H_{20}N_{4}O_{2}
Molecular Weight264.32 g/mol
CAS Number2059932-40-8
IUPAC Name3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

Biological Activity Overview

The biological activities of benzotriazole derivatives have been widely studied. The specific compound under consideration exhibits several pharmacological effects:

Antimicrobial Activity

Research indicates that benzotriazole derivatives can demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in the structure enhances their ability to penetrate microbial membranes.

Antitumor Activity

Benzotriazole derivatives are also noted for their potential as antitumor agents. Studies on similar compounds have highlighted their inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The SAR studies suggest that modifications to the benzotriazole core can lead to improved efficacy against specific cancer types.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties as well. Benzotriazoles have been implicated in the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of benzotriazole derivatives:

  • Antimicrobial Testing : A study evaluated a series of benzotriazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that certain modifications led to enhanced antimicrobial potency .
  • Cancer Cell Line Studies : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines showed that specific benzotriazole derivatives induced significant cytotoxicity compared to controls. The results indicated a dose-dependent response with IC50 values suggesting potential for further development .
  • Inflammation Models : Experimental models of inflammation treated with benzotriazole derivatives showed reduced levels of inflammatory markers in serum, indicating their potential as therapeutic agents in inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives:

  • Substituents : The introduction of various substituents on the benzene ring or the piperidine moiety can significantly alter the activity profile.
  • Hydrophobicity : Increased hydrophobicity often correlates with enhanced membrane permeability and biological activity.

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